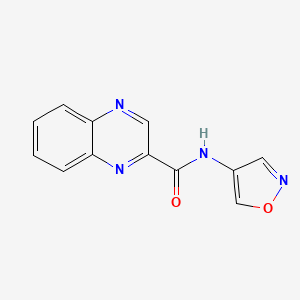
N-(isoxazol-4-yl)quinoxaline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoxazol-4-yl)quinoxaline-2-carboxamide, also known as IQ-1, is a synthetic compound with potential applications in various fields of research and industry. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . The chemistry of isoxazoles has been an interesting field of study for decades .Molecular Structure Analysis
The molecular formula of this compound is C12H8N4O2. The structure of isoxazole has been a subject of interest due to its potential as a core unit in various drugs .Chemical Reactions Analysis
The synthesis of isoxazoles has been significantly improved and modernized in the course of solving specific practical problems . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis
The molecular weight of this compound is 240.222. More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Material Science and Catalysis
Electrochemical, Photocatalytic, and Magnetic Properties : A study by Lei Li et al. (2020) on octamolybdate complexes constructed with a related ligand showcases advancements in material science. These complexes exhibit enhanced electrocatalytic activities, which include reduction properties for inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidation properties for ascorbic acid. They also have photocatalytic properties for degrading organic dyes, alongside displaying weak antiferromagnetic behavior, highlighting their potential in environmental and material applications Lei Li et al., 2020.
Chemical Synthesis and Drug Design
Synthesis of Bioactive Compounds : The synthesis of isoxazolyl quinoline-3-carboxamides and isoxazolyl-1,4-benzothiazine-2-carboxamides, as conducted by E. Rajanarendar et al. (2010), highlights the chemical versatility of isoxazolyl carboxamide derivatives. These compounds were obtained through cyclocondensation, involving Friedelander's condensation and oxidative cyclization, indicating their significance in medicinal chemistry research for potential bioactive applications E. Rajanarendar et al., 2010.
Antibacterial and Antituberculosis Applications : The study on electrochemical behavior and structure-activity relationship by E. Moreno et al. (2011) explores the redox properties of quinoxaline-2-carboxamide 1,4-di-N-oxides. Their research indicates a correlation between the reduction potential of these compounds and their antimicrobial activity, particularly against tuberculosis. This provides insights into the design of future antitubercular drugs and the role of charge transfer processes in their mechanism of action E. Moreno et al., 2011.
Cytotoxic Activity for Cancer Research : The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, as performed by L. Deady et al. (2003), demonstrate potent cytotoxic properties against various cancer cell lines. Their findings suggest the potential therapeutic applications of these compounds in oncology, highlighting the importance of structural modifications in enhancing biological activity L. Deady et al., 2003.
Environmental and Green Chemistry
Eco-friendly Synthesis : The work by Nagi Reddy Modugu and Praveen Kumar Pittala (2017) on using polyethylene glycol (PEG-400) for the synthesis of isoxazole substituted spirooxindole derivatives showcases an eco-friendly approach to chemical synthesis. Their method emphasizes the use of PEG-400 as a recyclable reaction medium, reducing the environmental impact and enhancing the sustainability of chemical processes Nagi Reddy Modugu & Praveen Kumar Pittala, 2017.
Zukünftige Richtungen
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
Wirkmechanismus
Target of Action
N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline and isoxazole, two nitrogen-containing heterocyclic compounds . Quinoxaline derivatives have been found to have a wide range of targets, receptors, and microorganisms . Isoxazole derivatives also exhibit a broad spectrum of biological activities . .
Mode of Action
Quinoxaline and isoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Quinoxaline and isoxazole derivatives have been found to affect a variety of biochemical pathways .
Result of Action
Quinoxaline and isoxazole derivatives have been found to have a variety of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-4-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-12(15-8-5-14-18-7-8)11-6-13-9-3-1-2-4-10(9)16-11/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLDKZCZWNBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


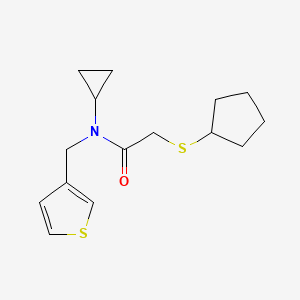
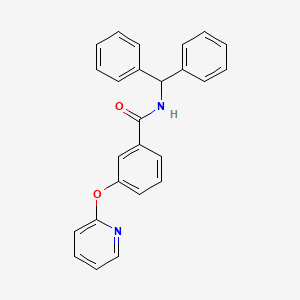

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)
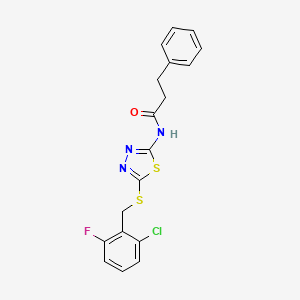
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2439119.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
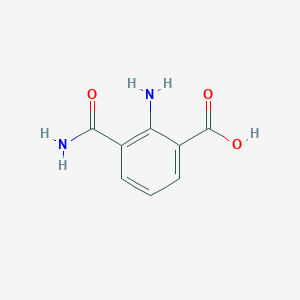
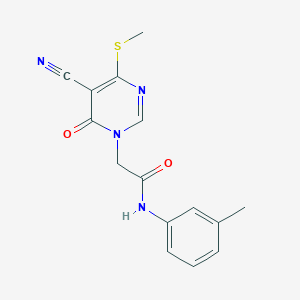
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-chlorobenzyl)urea](/img/structure/B2439132.png)
![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)